molecular formula C17H19ClN2O3 B14515406 N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide CAS No. 62631-77-0

N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide

Cat. No.: B14515406
CAS No.: 62631-77-0
M. Wt: 334.8 g/mol
InChI Key: FVRKRYYFFIVYOG-UHFFFAOYSA-N
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Description

N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide is a chemical compound with the molecular formula C17H19ClN2O3 It is known for its unique structure, which includes a chlorophenoxy group and a hydroxypropyl group attached to a phenylglycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with phenylglycinamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 3-(4-chlorophenoxy)-2-oxopropyl-N~2~-phenylglycinamide, while substitution of the chlorine atom can produce various substituted derivatives .

Scientific Research Applications

N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide
  • 3-(4-Chlorophenoxy)-1,2-propanediol
  • 4-Chlorophenoxyacetyl chloride

Uniqueness

N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62631-77-0

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

2-(N-[3-(4-chlorophenoxy)-2-hydroxypropyl]anilino)acetamide

InChI

InChI=1S/C17H19ClN2O3/c18-13-6-8-16(9-7-13)23-12-15(21)10-20(11-17(19)22)14-4-2-1-3-5-14/h1-9,15,21H,10-12H2,(H2,19,22)

InChI Key

FVRKRYYFFIVYOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)Cl)O)CC(=O)N

Origin of Product

United States

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